Sigma-1 Receptor Binding Affinity: Subnanomolar Ki Achievable with Optimal Phenoxyethyl-Piperidine Scaffold
The lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a), representing the minimally substituted phenoxyethylpiperidine scaffold most closely related to 3-(2-phenoxyethyl)piperidine, displays subnanomolar σ1 receptor binding affinity with a Ki of 0.93 nM [1]. In contrast, increasing methylation on the piperidine ring progressively reduces σ1 affinity, with the highest degrees of methylation yielding micromolar Ki values [1]. The reference σ1 agonist PRE-084 demonstrates substantially lower activity, with compound 1a exceeding it by a significant margin [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.93 nM (1a; 4-chlorophenoxyethyl-4-methylpiperidine) [1] |
| Comparator Or Baseline | PRE-084 (reference σ1 agonist): activity significantly lower than 1a; methylated piperidine analogs: Ki in micromolar range [1] |
| Quantified Difference | ~1,000-fold difference between subnanomolar 1a and micromolar methylated analogs |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma-1 receptor by scintillation counting [1] |
Why This Matters
The subnanomolar σ1 Ki achievable with the minimally substituted phenoxyethylpiperidine scaffold establishes a high-sensitivity molecular tool for target engagement studies, while the steep structure-activity relationship necessitates procurement of the exact substitution pattern for reproducible results.
- [1] Abatematteo, F.S., Mosier, P., Niso, M., Brunetti, L., Berardi, F., et al. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. Eur J Med Chem. 2022;228:114038. doi:10.1016/j.ejmech.2021.114038. View Source
